Aqueous Solubility Advantage of the Sodium Salt Form versus the Free Carboxylic Acid
The sodium salt form of 3-(2,6-difluorophenyl)-4,5-dihydroisoxazole-5-carboxylate is predicted to exhibit significantly higher aqueous solubility compared to the corresponding free acid (CAS 1694094-73-9), based on established pharmaceutical salt principles [1]. While experimental solubility data for this specific compound are not publicly available, the salt form is projected to increase aqueous solubility by approximately 2-3 orders of magnitude over the free acid, consistent with the behavior of other carboxylate sodium salts versus their parent acids [2]. This solubility enhancement is critical for biological assays conducted in aqueous buffer systems and for enabling salt metathesis or further derivatization in polar solvents.
| Evidence Dimension | Aqueous solubility (predicted enhancement factor) |
|---|---|
| Target Compound Data | Sodium salt form; predicted solubility enhancement factor of 100–1000x over free acid [2]. |
| Comparator Or Baseline | 3-(2,6-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (free acid, CAS 1694094-73-9); demonstrated limited aqueous solubility typical of neutral carboxylic acids. |
| Quantified Difference | Projected 100–1000× solubility enhancement for sodium salt vs. free acid. |
| Conditions | Prediction based on pharmaceutical salt solubilization theory; experimental confirmation pending. |
Why This Matters
Procurement of the sodium salt directly circumvents the need for time-consuming salt screening or formulation optimization when aqueous solubility is a critical experimental parameter.
- [1] Serajuddin, A. T. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007, 59, 603-616. DOI: 10.1016/j.addr.2007.05.010 View Source
- [2] Berge, S. M., et al. Pharmaceutical salts. Journal of Pharmaceutical Sciences, 1977, 66, 1-19. DOI: 10.1002/jps.2600660104 View Source
